1-N-ethylbenzene-1,3-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

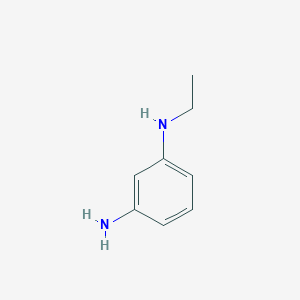

1-N-Ethylbenzene-1,3-diamine is an organic compound with the molecular formula C8H12N2 It is a derivative of benzene, where two amino groups are attached to the benzene ring at the 1 and 3 positions, and an ethyl group is attached to the nitrogen atom of one of the amino groups

準備方法

Synthetic Routes and Reaction Conditions: 1-N-Ethylbenzene-1,3-diamine can be synthesized through several methods. One common approach involves the alkylation of benzene-1,3-diamine with ethyl halides under basic conditions. The reaction typically proceeds as follows:

Step 1: Benzene-1,3-diamine is dissolved in a suitable solvent, such as ethanol or methanol.

Step 2: An ethyl halide, such as ethyl bromide or ethyl chloride, is added to the solution.

Step 3: A base, such as sodium hydroxide or potassium carbonate, is added to facilitate the nucleophilic substitution reaction.

Step 4: The reaction mixture is heated under reflux for several hours to ensure complete conversion.

Step 5: The product is isolated by filtration, washed with water, and purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the alkylation process.

化学反応の分析

Types of Reactions: 1-N-Ethylbenzene-1,3-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or nitric acid.

Reduction: Reduction reactions can convert nitro derivatives back to amines using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring. For example, nitration with nitric acid and sulfuric acid can yield nitro derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, nitric acid, and other oxidizing agents.

Reduction: Sodium borohydride, hydrogen gas with a catalyst (e.g., palladium on carbon).

Substitution: Nitric acid, sulfuric acid, halogens, and other electrophiles.

Major Products:

Oxidation: Nitroso and nitro derivatives.

Reduction: Amines.

Substitution: Various substituted benzene derivatives.

科学的研究の応用

1-N-Ethylbenzene-1,3-diamine has several scientific research applications, including:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Materials Science: The compound is used in the development of polymers and other advanced materials.

Biological Research: It is employed in the study of enzyme inhibitors and other biologically active compounds.

Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including its role as a precursor for pharmaceutical agents.

作用機序

The mechanism of action of 1-N-ethylbenzene-1,3-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The ethyl group may also affect the compound’s lipophilicity and ability to cross cell membranes. Specific pathways and targets depend on the context of its use, such as enzyme inhibition or receptor binding.

類似化合物との比較

Benzene-1,3-diamine: Lacks the ethyl group, making it less lipophilic.

1-N-Methylbenzene-1,3-diamine: Contains a methyl group instead of an ethyl group, affecting its reactivity and physical properties.

1-N-Propylbenzene-1,3-diamine: Contains a propyl group, increasing its hydrophobicity compared to the ethyl derivative.

Uniqueness: 1-N-Ethylbenzene-1,3-diamine is unique due to the presence of the ethyl group, which influences its chemical reactivity, physical properties, and potential applications. The ethyl group enhances its lipophilicity, making it more suitable for certain biological and industrial applications compared to its methyl and propyl analogs.

生物活性

1-N-ethylbenzene-1,3-diamine, a diamine compound, has garnered attention for its biological activities, particularly in the context of enzyme interactions and cellular processes. This article explores its biochemical properties, mechanisms of action, and relevant case studies.

This compound has a molecular weight of 136.19 g/mol and is characterized by its two amino groups attached to a benzene ring with an ethyl substituent. Its structural formula can be represented as follows:

The biological activity of this compound primarily involves:

- Enzyme Interactions : This compound interacts with enzymes such as monoamine oxidase (MAO) and diamine oxidase (DAO), which are crucial in the metabolism of amines. These interactions lead to the oxidation of amino groups, resulting in various biochemical outcomes.

- Cell Signaling Pathways : The compound has been shown to influence reactive oxygen species (ROS) levels within cells. Increased ROS can lead to oxidative stress, altering gene expression and cellular metabolism.

- Inhibition of Enzyme Activity : At the molecular level, this compound can inhibit DAO activity by binding to its active site. This inhibition may result in the accumulation of diamines within cells, affecting metabolic pathways related to cell growth and differentiation.

Cellular Effects

Research indicates that this compound can have both beneficial and adverse effects on cellular processes:

- Low Doses : At low concentrations, it may promote beneficial cellular responses, potentially aiding in cell proliferation.

- High Doses : Conversely, at elevated levels, it can induce oxidative stress and inflammation, leading to cell death.

Case Studies

A significant study investigated the effects of this compound on cancer cells. The findings revealed that this compound modulated diamine levels essential for cancer cell survival and proliferation. Specifically, it was observed to enhance cell viability at lower concentrations while inducing apoptosis at higher doses .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption and Distribution : The compound is absorbed through cellular membranes via specific transporters and is distributed across various cellular compartments.

- Metabolism : It undergoes metabolic transformations primarily through oxidation by MAO and DAO, influencing overall metabolic flux within cells.

Toxicological Considerations

The toxicological profile of this compound varies based on exposure levels:

| Exposure Level | Effect |

|---|---|

| Low | Minimal toxicity; potential benefits |

| Moderate | Possible oxidative stress |

| High | Significant toxicity; cell death |

Occupational exposure assessments have categorized this compound based on its potential health risks. It is essential to monitor exposure levels in industrial settings to mitigate health risks associated with high concentrations .

特性

IUPAC Name |

3-N-ethylbenzene-1,3-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-2-10-8-5-3-4-7(9)6-8/h3-6,10H,2,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLAWDMHLJNVGSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=CC(=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70581750 |

Source

|

| Record name | N~1~-Ethylbenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70581750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50617-74-8 |

Source

|

| Record name | N~1~-Ethylbenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70581750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。